Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]-
Overview
Description
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- , also known by its chemical formula C₁₀H₈N₆ , is a compound with intriguing properties. It belongs to the class of hydrazones , characterized by the presence of a C=N-NH₂ functional group. The compound’s structure combines a phenylazo group (with an N=N double bond) and a phenylhydrazine moiety.
Synthesis Analysis
The synthesis of Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- involves intricate steps. Researchers have explored various methods, including condensation reactions between 4-phenylazoaniline and malononitrile . These reactions yield the desired compound through the formation of the hydrazone linkage. The purity and yield of the product depend on reaction conditions, solvent choice, and catalysts employed.
Molecular Structure Analysis
The compound’s molecular structure reveals a central propanedinitrile backbone flanked by two aromatic rings. The phenylazo group imparts color to the compound, making it visually distinctive. The hydrazone linkage connects the two aromatic moieties, contributing to its stability and reactivity.
Chemical Reactions Analysis
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- participates in several chemical reactions:
- Hydrolysis : Under acidic or basic conditions, the hydrazone bond can undergo hydrolysis, yielding the corresponding 4-phenylazoaniline and malononitrile .
- Oxidation : The compound is susceptible to oxidation, leading to the formation of various oxidation products.
- Metal Complex Formation : The nitrogen atoms in the hydrazone linkage can coordinate with transition metals, forming stable complexes.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts around 150-160°C .
- Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.
- Color : The compound appears yellow-orange due to the phenylazo group.
- Stability : It is stable under ambient conditions.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Handle with caution.
- Irritant : Skin and eye contact may cause irritation.
- Environmental Impact : Dispose of properly to prevent environmental contamination.
Future Directions
Researchers should explore:
- Biological Activity : Investigate potential pharmacological effects.
- Modification Strategies : Design derivatives with enhanced properties.
- Industrial Applications : Evaluate its use in dyes, sensors, or catalysts.
properties
IUPAC Name |
2-[(4-phenyldiazenylphenyl)hydrazinylidene]propanedinitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6/c16-10-15(11-17)21-20-14-8-6-13(7-9-14)19-18-12-4-2-1-3-5-12/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDBWPTYGGBUCTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NN=C(C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20390718 | |
Record name | Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- | |
CAS RN |
66706-98-7 | |
Record name | Propanedinitrile, [[4-(phenylazo)phenyl]hydrazono]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20390718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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